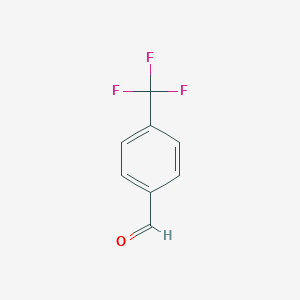

4-(Trifluoromethyl)benzaldehyde

描述

属性

IUPAC Name |

4-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O/c9-8(10,11)7-3-1-6(5-12)2-4-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEOBZEOPTQQELP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060016 | |

| Record name | Benzaldehyde, 4-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

455-19-6 | |

| Record name | 4-(Trifluoromethyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=455-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Trifluoromethyl)benzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000455196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, 4-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzaldehyde, 4-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-(trifluoromethyl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.583 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-(Trifluoromethyl)benzaldehyde (CAS 455-19-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethyl)benzaldehyde, with the CAS number 455-19-6, is a key organofluorine compound that serves as a versatile intermediate in the synthesis of a wide range of organic molecules.[1][2] Its unique properties, imparted by the electron-withdrawing trifluoromethyl group, make it a valuable building block in the pharmaceutical, agrochemical, and materials science industries.[3] The trifluoromethyl group enhances the electrophilicity of the aldehyde's carbonyl group, influencing its reactivity in various chemical transformations.[2] This technical guide provides an in-depth overview of the properties, synthesis, and reactivity of this compound, with a focus on its applications in drug discovery and development.

Physicochemical and Spectroscopic Properties

This compound is a colorless to light yellow liquid under standard conditions.[4] Its key physical and chemical properties are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 455-19-6 | [5] |

| Molecular Formula | C₈H₅F₃O | [5] |

| Molecular Weight | 174.12 g/mol | [4][5] |

| Appearance | Clear colorless to yellow liquid | [4] |

| Melting Point | 1-2 °C | [6] |

| Boiling Point | 66-67 °C at 13 mmHg | [6] |

| Density | 1.275 g/mL at 25 °C | [6] |

| Refractive Index (n20/D) | 1.463 | [6] |

| Flash Point | 65 °C (149 °F) - closed cup | |

| Water Solubility | 1.5 g/L at 20 °C | [6] |

| Sensitivity | Air sensitive | [6] |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Key Data and Observations | Reference(s) |

| ¹H NMR | Data available, though specific shifts may vary with solvent. | [5] |

| ¹³C NMR | δ (DMSO-d6): 192.6, 138.9, 133.8 - 133.2 (q, J = 90.6 Hz), 130.1, 126.09 (q, J = 3.7 Hz), 124.5, 122.7 ppm. | [7] |

| IR Spectroscopy | Spectra available from various sources. | [3][5][8] |

| Mass Spectrometry | Mass spectra (electron ionization) are available for this compound. | [9] |

Safety and Handling

This compound is considered a hazardous substance and should be handled with appropriate safety precautions.[10] It is harmful if swallowed and causes skin and serious eye irritation.[11] It may also cause respiratory irritation.[11]

Handling:

-

Use in a well-ventilated area, preferably in a fume hood.[12]

-

Avoid contact with skin, eyes, and clothing.[10]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[10]

-

Keep away from heat, sparks, and open flames.[1]

-

Store in a cool, dry, well-ventilated place in a tightly sealed container under an inert atmosphere (e.g., Argon).[12]

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.[1]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1]

-

If inhaled: Move the person to fresh air and keep them comfortable for breathing.[1]

-

If swallowed: Seek immediate medical attention.[10]

Synthesis and Reactivity

This compound is a valuable synthetic intermediate due to the enhanced reactivity of its aldehyde group, making it an excellent substrate for various organic reactions.[2]

Synthesis

Several methods for the synthesis of this compound have been reported, including:

-

Oxidation of 4-(Trifluoromethyl)benzyl Alcohol: A common industrial method involves the oxidation of the corresponding benzyl (B1604629) alcohol.

-

Suzuki-Miyaura Coupling: It can be prepared from 4-trifluoromethylphenylboronic acid via a Suzuki-Miyaura coupling reaction.[2]

Key Reactions and Experimental Protocols

The electron-withdrawing nature of the trifluoromethyl group activates the aldehyde towards nucleophilic attack, making it a key substrate in several important reactions.

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes and ketones.

Experimental Protocol: Wittig Reaction with (Carboxymethylene)triphenylphosphorane

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) and (carboxymethylene)triphenylphosphorane (1.1 equivalents) in an appropriate anhydrous solvent (e.g., THF or DCM).

-

Reaction Execution: Stir the reaction mixture at room temperature under an inert atmosphere. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to yield the corresponding cinnamic acid derivative.

The Claisen-Schmidt condensation is a variation of the aldol (B89426) condensation where an aldehyde or ketone reacts with an aromatic carbonyl compound that lacks an α-hydrogen, such as this compound.[13]

Experimental Protocol: Claisen-Schmidt Condensation with Acetophenone (B1666503)

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) and acetophenone (1.0 equivalent) in ethanol.

-

Base Addition: To the stirred solution, add an aqueous solution of a strong base (e.g., NaOH or KOH) dropwise at room temperature.

-

Reaction Execution: Continue stirring at room temperature and monitor the reaction by TLC. The product, a chalcone, may precipitate out of the solution.

-

Work-up: After the reaction is complete, pour the mixture into ice water and acidify with dilute HCl to precipitate the product fully.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds.

Experimental Protocol: Reductive Amination with Benzylamine (B48309)

-

Imine Formation: In a round-bottom flask, combine this compound (1.0 equivalent) and benzylamine (1.0-1.2 equivalents) in a suitable solvent (e.g., methanol (B129727) or dichloromethane). A dehydrating agent, such as molecular sieves, can be added to drive the reaction towards imine formation.

-

Reduction: Once the imine has formed (as monitored by TLC or NMR), add a reducing agent (e.g., sodium borohydride) portion-wise at 0 °C.

-

Reaction Execution: Allow the reaction to warm to room temperature and stir until the reduction is complete.

-

Work-up: Quench the reaction carefully with water and extract the product with an organic solvent.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting secondary amine can be purified by column chromatography.

Role in Drug Discovery and Development

The trifluoromethyl group is a key pharmacophore in modern drug design. Its incorporation into drug candidates can significantly enhance their pharmacological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[14]

While specific signaling pathways directly modulated by this compound are not extensively documented, its derivatives are of great interest in medicinal chemistry. The trifluoromethylphenyl moiety is present in numerous FDA-approved drugs.[15] For instance, the trifluoromethyl group can act as a bioisostere for other groups and can influence the conformation of a molecule, thereby affecting its interaction with protein targets.[14]

The parent molecule, benzaldehyde, has been shown to influence signaling pathways. For example, it can suppress pathways such as PI3K/AKT/mTOR, STAT3, and NFκB in cancer cells. Given this, it is plausible that trifluoromethylated benzaldehydes could exhibit modulated or enhanced activity on these or other cellular signaling pathways.

Conclusion

This compound is a fundamentally important building block in organic synthesis, particularly for the development of new pharmaceuticals and agrochemicals. Its well-defined physicochemical properties, coupled with the enhanced reactivity conferred by the trifluoromethyl group, allow for its versatile use in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. A thorough understanding of its properties, handling requirements, and reactivity is essential for researchers and scientists aiming to leverage this compound in their synthetic endeavors. The continued exploration of the biological activities of its derivatives is likely to uncover new therapeutic agents with improved efficacy and pharmacokinetic profiles.

References

- 1. fishersci.com [fishersci.com]

- 2. 4-Trifluoromethylbenzaldehyde - Wikipedia [en.wikipedia.org]

- 3. Benzaldehyde, 4-(trifluoromethyl)- [webbook.nist.gov]

- 4. This compound | 455-19-6 [chemicalbook.com]

- 5. This compound | C8H5F3O | CID 67996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [hqpharmtech.com]

- 7. rsc.org [rsc.org]

- 8. This compound(455-19-6) IR Spectrum [chemicalbook.com]

- 9. Benzaldehyde, 4-(trifluoromethyl)- [webbook.nist.gov]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 14. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

4-(Trifluoromethyl)benzaldehyde molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(Trifluoromethyl)benzaldehyde, a key reagent and building block in organic synthesis, particularly in the development of novel pharmaceutical compounds.

Core Physicochemical Data

The fundamental molecular and physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₈H₅F₃O | [1][2][3][4] |

| Molecular Weight | 174.12 g/mol | [1][3][4][5][6] |

| Alternate Molecular Weight | 174.1199 g/mol | [2] |

| CAS Registry Number | 455-19-6 | [2] |

| Appearance | Clear colorless to yellow liquid | [3] |

| Density | 1.275 g/mL at 25 °C | [3][6] |

| Boiling Point | 66-67 °C at 13 mmHg | [3] |

| Refractive Index | n20/D 1.463 | [3] |

Chemical Structure

The molecular structure of this compound is characterized by a benzene (B151609) ring substituted with a formyl group (-CHO) and a trifluoromethyl group (-CF₃) at the para (4) position.

References

- 1. This compound | C8H5F3O | CID 67996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzaldehyde, 4-(trifluoromethyl)- [webbook.nist.gov]

- 3. This compound | 455-19-6 [chemicalbook.com]

- 4. This compound | 455-19-6 | TCI AMERICA [tcichemicals.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. arkanlabs.com [arkanlabs.com]

A Technical Guide to the Physical Properties of 4-(Trifluoromethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of 4-(Trifluoromethyl)benzaldehyde, a crucial reagent and building block in the synthesis of various pharmaceutical compounds and advanced materials. Understanding these properties is fundamental for its appropriate handling, reaction setup, and process scale-up.

Core Physical Properties

This compound is a colorless to yellow liquid at room temperature.[1][2] Its physical characteristics are significantly influenced by the presence of the trifluoromethyl group, which imparts unique electronic properties to the molecule.

Quantitative Data Summary

The following table summarizes the reported boiling point and density of this compound from various sources. These values are critical for experimental design, particularly in distillation and reaction stoichiometry calculations.

| Physical Property | Value | Conditions | Reference(s) |

| Boiling Point | 66-67 °C | at 13 mmHg | [1][3][4][5] |

| 64 °C | at 12 torr | [6] | |

| Density | 1.275 g/mL | at 25 °C | [3][4][5][6] |

| 1.2700 g/mL | Not specified |

Experimental Protocols

The physical properties cited in the literature, often denoted by "(lit.)", are typically determined using well-established and standardized experimental methodologies.

Determination of Boiling Point

The boiling point of this compound is reported under reduced pressure (vacuum distillation). This technique is standard for compounds that may decompose or oxidize at their atmospheric boiling point.

General Protocol for Vacuum Distillation:

-

Apparatus Setup: A distillation apparatus, including a boiling flask, a condenser, a receiving flask, and a vacuum source with a manometer, is assembled.

-

Sample Preparation: The this compound sample is placed in the boiling flask along with boiling chips or a magnetic stirrer to ensure smooth boiling.

-

Vacuum Application: The system is evacuated to the desired pressure (e.g., 13 mmHg).

-

Heating: The boiling flask is gradually heated.

-

Temperature Reading: The boiling point is recorded as the temperature at which the vapor and liquid are in equilibrium, observed as a steady condensation on the thermometer bulb.

Determination of Density

The density of a liquid is its mass per unit volume and is typically measured at a specific temperature.

General Protocol using a Pycnometer:

-

Pycnometer Calibration: A pycnometer (a flask with a specific volume) is cleaned, dried, and weighed empty. It is then filled with a reference liquid of known density (e.g., deionized water) at a controlled temperature (e.g., 25 °C) and weighed again.

-

Sample Measurement: The pycnometer is emptied, dried, and filled with this compound at the same controlled temperature.

-

Weighing: The pycnometer containing the sample is weighed.

-

Calculation: The density of the sample is calculated by comparing its mass to the mass of the reference liquid that occupies the same volume.

Logical Relationship of Physical Properties

The following diagram illustrates the direct relationship between the chemical compound and its fundamental physical properties discussed in this guide.

References

- 1. This compound, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. This compound | 455-19-6 [chemicalbook.com]

- 3. 4-(トリフルオロメチル)ベンズアルデヒド 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound [hqpharmtech.com]

- 5. This compound 98 455-19-6 [sigmaaldrich.com]

- 6. 4-Trifluoromethylbenzaldehyde - Wikipedia [en.wikipedia.org]

4-(Trifluoromethyl)benzaldehyde solubility in water and organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 4-(Trifluoromethyl)benzaldehyde in water and various organic solvents. The information contained herein is intended to support research, development, and formulation activities where this compound is utilized.

Core Concepts in Solubility

Solubility is a fundamental physicochemical property that describes the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a homogeneous solution. In pharmaceutical and chemical research, understanding the solubility of a compound is critical for a wide range of applications, including:

-

Reaction Chemistry: Ensuring reactants are in the same phase for optimal reaction kinetics.

-

Purification: Selecting appropriate solvents for crystallization and chromatography.

-

Formulation Development: Designing stable and effective dosage forms for drug delivery.

-

Analytical Method Development: Preparing solutions for analysis by techniques such as HPLC and spectroscopy.

The principle of "like dissolves like" is a useful qualitative guideline, suggesting that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. However, for scientific and technical applications, quantitative solubility data is essential.

Quantitative Solubility Data

The following tables summarize the available quantitative and qualitative solubility data for this compound.

Table 1: Solubility in Water

| Solvent | Temperature (°C) | Solubility (g/L) |

| Water | 20 | 1.5[1][2][3] |

Table 2: Qualitative Solubility in Organic Solvents

| Solvent | Classification | Expected Solubility |

| Methanol | Polar Protic | Miscible/Highly Soluble |

| Ethanol | Polar Protic | Miscible/Highly Soluble |

| Acetone | Polar Aprotic | Miscible/Highly Soluble |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Miscible/Highly Soluble |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Miscible/Highly Soluble |

| Toluene | Non-polar | Soluble |

| Hexane | Non-polar | Sparingly Soluble/Insoluble |

Note: The information in Table 2 is based on general chemical principles and qualitative statements. For precise applications, experimental determination of solubility is highly recommended.

Experimental Protocol: Determination of Thermodynamic Solubility by the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound. The following protocol outlines the key steps for this procedure.

1. Materials and Equipment:

-

This compound

-

Solvent of interest (e.g., water, ethanol)

-

Analytical balance

-

Vials with screw caps (B75204) or stoppered flasks

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Syringes

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

2. Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of supersaturation.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The temperature should be precisely controlled throughout the experiment.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a period to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. It is crucial to avoid disturbing the undissolved solid.

-

Filtration: Immediately filter the sample through a syringe filter into a clean vial. This step removes any remaining solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC with a calibration curve).

-

Calculation: Calculate the solubility of the compound in the solvent using the following formula, taking into account the dilution factor:

Solubility (g/L) = Concentration of diluted sample (g/L) x Dilution factor

3. Considerations:

-

Purity of Compound and Solvent: The purity of both the solute and the solvent can significantly impact solubility measurements. Use high-purity materials.

-

Temperature Control: Solubility is highly dependent on temperature. Maintain precise temperature control throughout the experiment.

-

Equilibration Time: The time required to reach equilibrium can vary depending on the compound and solvent system. It is advisable to analyze samples at different time points (e.g., 24, 48, and 72 hours) to ensure that the concentration has reached a plateau.

-

pH of Aqueous Solutions: For aqueous solubility, the pH of the solution should be measured and controlled, as it can influence the solubility of ionizable compounds.

Workflow for Solubility Determination

The following diagram illustrates the logical workflow of the shake-flask method for determining the solubility of a compound.

Caption: Workflow of the Shake-Flask Solubility Determination Method.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-(Trifluoromethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced world of pharmaceutical and agrochemical research, 4-(Trifluoromethyl)benzaldehyde stands out as a critical building block. Its trifluoromethyl group imparts unique properties to target molecules, often enhancing efficacy and metabolic stability.[1] However, the same reactivity that makes it a valuable synthon necessitates a thorough understanding of its hazard profile and strict adherence to safety protocols. This technical guide provides an in-depth overview of the safety data, handling precautions, and emergency procedures for this compound, ensuring a secure research environment.

Section 1: Chemical and Physical Properties

A comprehensive understanding of the physical and chemical properties of a substance is the foundation of safe laboratory practice. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₈H₅F₃O | [2] |

| Molecular Weight | 174.12 g/mol | [2] |

| Appearance | Colorless to yellow liquid | [3] |

| Boiling Point | 66-67 °C at 13 mmHg | [3] |

| Density | 1.275 g/mL at 25 °C | [3] |

| Flash Point | 65 °C (149 °F) - closed cup | |

| Refractive Index | n20/D 1.463 | [3] |

Section 2: Hazard Identification and GHS Classification

This compound is classified as a hazardous substance.[4] The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

| Flammable Liquids | 4 | H227: Combustible liquid |

Section 3: Safe Handling and Storage Protocols

Adherence to rigorous handling and storage protocols is paramount to mitigate the risks associated with this compound.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential. The following diagram outlines the logical selection of PPE based on a risk assessment of the planned experimental procedure.

General Handling and Hygiene

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[5]

-

Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition.[6]

-

Personal Contact: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists.

-

Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

Storage

-

Container: Store in a tightly closed, original container in a dry, cool, and well-ventilated place.

-

Incompatibilities: Keep away from oxidizing agents and strong bases.

-

Segregation: Store away from incompatible materials and foodstuff containers.

Section 4: Emergency Procedures

Prompt and appropriate action during an emergency is critical to minimizing harm.

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Combustible liquid. In a fire, it may emit toxic fumes of carbon monoxide, carbon dioxide, and hydrogen fluoride.[7]

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE, including respiratory protection.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Containment and Cleanup: Absorb the spill with inert material (e.g., sand, earth, vermiculite) and place it in a suitable container for disposal.

Section 5: Experimental Protocols

While specific experimental procedures will vary, the following provides a general workflow for the safe handling of this compound in a laboratory setting.

General Laboratory Safety Workflow

The following diagram illustrates a standard workflow for handling hazardous chemicals, emphasizing the cyclical nature of safety assessment.

Sample Protocol: Use in a Synthesis Reaction

This protocol outlines the key safety considerations when using this compound as a reactant.

-

Pre-Reaction Setup:

-

Thoroughly review the Safety Data Sheet for this compound and all other reagents.

-

Conduct a formal risk assessment for the entire experimental procedure.[8]

-

Ensure a chemical fume hood is certified and functioning correctly.

-

Assemble all necessary glassware and ensure it is free from defects.

-

Have appropriate spill cleanup materials readily available.

-

-

Reagent Handling and Reaction:

-

Don the appropriate PPE as determined by the risk assessment (safety goggles, lab coat, and chemical-resistant gloves).

-

Measure and transfer this compound within the chemical fume hood.

-

Perform the reaction in a closed system or under an inert atmosphere if required by the specific protocol.

-

Maintain a clean and organized workspace throughout the reaction.

-

-

Post-Reaction Workup and Cleanup:

-

Quench the reaction safely according to the established protocol.

-

Extract and purify the product using appropriate techniques, always minimizing exposure.

-

Decontaminate all glassware and equipment that came into contact with this compound.

-

Dispose of all chemical waste, including contaminated consumables, in properly labeled waste containers.

-

Section 6: Biological Fate and Metabolism

While specific in-vivo metabolic pathways for this compound are not extensively documented, the general metabolism of benzaldehydes provides a plausible model. Benzaldehydes are typically metabolized through oxidation to the corresponding benzoic acid, followed by conjugation for excretion.[9][10] The following diagram illustrates a potential metabolic pathway.

This guide serves as a comprehensive resource for the safe handling of this compound. By integrating this information into your laboratory's chemical hygiene plan and standard operating procedures, you can mitigate risks and foster a culture of safety in your research endeavors. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet before commencing any work.

References

- 1. nbinno.com [nbinno.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 455-19-6 [chemicalbook.com]

- 4. This compound | C8H5F3O | CID 67996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Lab Safety Manual: Working with Hazardous Materials | Hampshire College [hampshire.edu]

- 6. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]

- 7. cce.caltech.edu [cce.caltech.edu]

- 8. Risk or Danger? Strategies for Managing Flammable Liquids in the Laboratory - Labor Security System [laborsecurity.com]

- 9. researchgate.net [researchgate.net]

- 10. Characterization of the metabolism of benzaldehyde dimethane sulfonate (NSC 281612, DMS612) - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4-(Trifluoromethyl)benzaldehyde: A Technical Guide

For Immediate Release

This technical document provides a comprehensive overview of the spectroscopic data for 4-(Trifluoromethyl)benzaldehyde (CAS No. 455-19-6), a key intermediate in pharmaceutical and materials science research. The data presented herein, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, serves as a critical reference for researchers, scientists, and professionals in drug development.

Spectroscopic Data Summary

The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment | Solvent | Instrument Frequency |

| 10.13 | Singlet | - | 1H | Aldehyde (-CHO) | DMSO-d6 | 400 MHz[1] |

| 8.15 | Doublet | 8.0 | 2H | Aromatic (ortho to -CHO) | DMSO-d6 | 400 MHz[1] |

| 7.89 | Doublet | 8.2 | 2H | Aromatic (ortho to -CF₃) | DMSO-d6 | 400 MHz[1] |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment | Solvent | Instrument Frequency |

| 193.1 | Aldehyde Carbonyl (C=O) | DMSO-d6 | 151 MHz[1] |

| 139.7 | Aromatic (C-CHO) | DMSO-d6 | 151 MHz[1] |

| 130.0 | Aromatic (CH ortho to -CHO) | DMSO-d6 | 151 MHz[1] |

| Not Reported | Aromatic (CH ortho to -CF₃) | DMSO-d6 | 151 MHz |

| Not Reported | Aromatic (C-CF₃) | DMSO-d6 | 151 MHz |

| Not Reported | Trifluoromethyl Carbon (CF₃) | DMSO-d6 | 151 MHz |

Note: Some aromatic and the trifluoromethyl carbon shifts were not explicitly listed in the cited source.

Table 3: Infrared (IR) Spectroscopy Peak List

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~2850, ~2750 | C-H stretch (aldehyde) |

| ~1700 | C=O stretch (aldehyde) |

| ~1600, ~1470 | C=C stretch (aromatic) |

| ~1320 | C-F stretch (trifluoromethyl) |

| ~1100-1200 | C-F stretch (trifluoromethyl) |

| ~850 | C-H bend (para-disubstituted aromatic) |

Note: The IR peak list is a generalized representation based on typical functional group frequencies and available spectral data for benzaldehyde (B42025) derivatives. Specific peak values can vary slightly based on the sampling method.

Experimental Protocols

Detailed experimental protocols for the acquisition of the presented data are outlined below. These are representative methodologies for obtaining high-quality spectroscopic data for compounds such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such as Dimethyl Sulfoxide-d6 (DMSO-d6) or Chloroform-d (CDCl₃), within a standard 5 mm NMR tube.[2]

-

Instrumentation: ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a specific frequency, for instance, 400 MHz for proton and 101 or 151 MHz for carbon nuclei.[1][3]

-

Data Acquisition:

-

¹H NMR: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include an appropriate number of scans to achieve a good signal-to-noise ratio, a defined pulse width, and a relaxation delay.[2]

-

¹³C NMR: A proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance the signal of the less sensitive carbon nuclei. A greater number of scans is generally required compared to ¹H NMR.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is subjected to Fourier transformation, phase correction, and baseline correction to obtain the final frequency-domain spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, the neat liquid is often used.[4]

-

Capillary Film Method: A small drop of the neat liquid is placed between two salt plates (e.g., KBr or NaCl) to form a thin capillary film.[5]

-

Attenuated Total Reflectance (ATR): A drop of the sample is placed directly onto the ATR crystal (e.g., diamond or germanium). This technique requires minimal sample preparation.

-

-

Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer is used to record the spectrum.

-

Data Acquisition: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded first. Subsequently, the spectrum of the prepared sample is acquired. The instrument measures the interference pattern of the infrared beam after it passes through the sample.

-

Data Processing: The instrument's software performs a Fourier transform on the interferogram to generate the final spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹). The background spectrum is automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

Visualized Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

Electron-withdrawing effects of the trifluoromethyl group in benzaldehyde

An In-depth Technical Guide to the Electron-Withdrawing Effects of the Trifluoromethyl Group in Benzaldehyde (B42025)

The introduction of a trifluoromethyl (-CF₃) group into an organic molecule is a cornerstone strategy in modern chemistry for modulating its physicochemical and biological properties.[1] As one of the most powerful electron-withdrawing groups, its impact on the electronic structure and reactivity of aromatic systems is profound.[2][3] This guide provides a detailed examination of the electron-withdrawing effects of the -CF₃ group when substituted on a benzaldehyde scaffold, a crucial building block in organic synthesis.

The trifluoromethyl group significantly enhances the electrophilicity of the aldehyde's carbonyl carbon, making it substantially more reactive toward nucleophiles compared to unsubstituted benzaldehyde.[1][4][5] This heightened reactivity is a direct consequence of the group's potent inductive effect. Understanding and quantifying these effects are critical for designing novel synthetic pathways and for the rational design of new pharmaceuticals and advanced materials.[1]

Electronic Effects of the Trifluoromethyl Group

The influence of the -CF₃ group on the benzaldehyde ring is primarily governed by a strong electron-withdrawing inductive effect (-I) and a weaker, often negligible, hyperconjugative or resonance effect (-R).

-

Inductive Effect (-I): The high electronegativity of the three fluorine atoms creates a strong dipole, pulling electron density from the aromatic ring through the sigma bond framework. This effect is powerful and is the main driver of the group's properties.[2][3][6]

-

Resonance/Hyperconjugation Effect (-R): While the -CF₃ group can technically participate in hyperconjugation, its effect is minimal compared to the overwhelming inductive withdrawal. It does not possess lone pairs to donate via a positive resonance effect (+R).

These combined effects decrease the electron density of the entire aromatic ring and, most importantly, withdraw electron density from the formyl (-CHO) group, making the carbonyl carbon significantly more electron-deficient and thus more electrophilic.

Caption: Inductive electron withdrawal by the -CF₃ group enhances carbonyl electrophilicity.

Quantitative Analysis of Substituent Effects

The electronic impact of the -CF₃ group can be quantified using Hammett substituent constants and observed through spectroscopic data.

The Hammett equation, log(K/K₀) = σρ, provides a linear free-energy relationship to quantify the effect of meta- or para-substituents on reaction rates and equilibria.[7] The substituent constant (σ) is a measure of the electronic effect of a particular substituent. A positive σ value indicates an electron-withdrawing group.

| Substituent | σ_meta (σ_m) | σ_para (σ_p) |

| -CF₃ | 0.43 | 0.54 |

| -NO₂ | 0.71 | 0.78 |

| -CN | 0.56 | 0.66 |

| -CHO | 0.35 | 0.42 |

| -Cl | 0.37 | 0.23 |

| -H | 0.00 | 0.00 |

| -CH₃ | -0.07 | -0.17 |

| -OCH₃ | 0.12 | -0.27 |

| -NH₂ | -0.16 | -0.66 |

| Data sourced from Hansch, C. et al. Chem. Rev. 1991, 91, 165-195 and other compilations.[8][9] |

The large positive σ values for the -CF₃ group confirm its strong electron-withdrawing nature, comparable to other potent groups like cyano (-CN) and nitro (-NO₂).

The electron-withdrawing effect is evident in the NMR and IR spectra of trifluoromethyl-substituted benzaldehydes. The deshielding of the carbonyl carbon and the increase in the C=O stretching frequency are direct indicators of reduced electron density.

| Compound | Carbonyl ¹³C NMR (δ, ppm) | Carbonyl ¹H NMR (δ, ppm) | Carbonyl IR (ν_C=O, cm⁻¹) |

| Benzaldehyde | ~192.3 | ~9.99 | ~1703 |

| 2-(Trifluoromethyl)benzaldehyde | ~189.5 | ~10.4 | ~1715 |

| 3-(Trifluoromethyl)benzaldehyde | ~190.8 | ~10.1 | ~1712 |

| 4-(Trifluoromethyl)benzaldehyde | ~191.1 | ~10.1 | ~1710 |

| Note: Exact spectral values can vary slightly based on solvent and experimental conditions. Data compiled from various spectral databases.[10][11][12] |

The downfield shift of the aldehydic proton and the increased C=O stretching frequency in the substituted compounds relative to benzaldehyde clearly demonstrate the electron-withdrawing influence of the -CF₃ group.

Enhanced Reactivity in Nucleophilic Additions

The primary chemical consequence of the -CF₃ group's electron-withdrawing nature is a significant activation of the carbonyl group towards nucleophilic attack.[5][13] This makes trifluoromethyl benzaldehydes excellent substrates for a variety of synthetic transformations.[4]

Common reactions where this enhanced reactivity is exploited include:

-

Wittig Olefination: Formation of alkenes.

-

Aldol Condensation: Formation of β-hydroxy aldehydes or α,β-unsaturated aldehydes.[4]

-

Reductive Amination: Synthesis of amines.[5]

-

Grignard and Organolithium Additions: Formation of secondary alcohols.[4]

-

Nucleophilic Trifluoromethylation: Addition of a CF₃ nucleophile to the carbonyl group.[14]

Caption: General mechanism for nucleophilic addition to trifluoromethyl benzaldehyde.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for the synthesis and reaction of trifluoromethyl benzaldehydes.

This protocol describes the synthesis from an aryl halide, a common and versatile method.

Methodology:

-

Apparatus Setup: A 50 mL round-bottomed flask is equipped with a magnetic stirring bar, a gas inlet tube, and a reflux condenser.

-

Reagent Charging: The flask is charged with the palladium catalyst MCM-41-2PPdCl₂ (102 mg, 0.05 mmol Pd), the aryl halide (e.g., 2-bromobenzotrifluoride, 5.0 mmol), and sodium formate (B1220265) (HCOONa, 7.5 mmol).

-

Inert Atmosphere: The flask is flushed with carbon monoxide (CO).

-

Solvent Addition: N,N-Dimethylformamide (DMF, 5 mL) is added via syringe.

-

Reaction: A slow stream of CO is passed through the suspension while the mixture is vigorously stirred and heated to 110-130 °C for 2-20 hours (reaction progress can be monitored by TLC or GC).

-

Workup: The mixture is cooled to room temperature and diluted with diethyl ether (50 mL).

-

Catalyst Removal: The palladium catalyst is removed by filtration and washed with distilled water (2 x 10 mL), ethanol (B145695) (2 x 10 mL), and ether (2 x 10 mL).

-

Extraction: The ethereal solution is washed with water (3 x 20 mL), dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

Purification: The resulting residue is purified by flash column chromatography on silica (B1680970) gel (eluent: hexane-ethyl acetate (B1210297) = 10:1) to yield the final product.[15]

Caption: Experimental workflow for the synthesis of trifluoromethyl benzaldehyde.

This general protocol illustrates the addition of a CF₃ group to a carbonyl, a reaction for which trifluoromethyl benzaldehydes themselves are not substrates but which demonstrates the principles of nucleophilic addition to aldehydes.

Methodology:

-

Reaction Setup: To a solution of the aldehyde (1.0 equiv) in dry THF (0.2 M) at 0 °C under an inert atmosphere (e.g., Argon), add the Ruppert-Prakash reagent (TMSCF₃, 1.5 equiv).

-

Initiation: Add a catalytic amount of a nucleophilic activator, such as tetrabutylammonium (B224687) fluoride (B91410) (TBAF, 0.1 equiv, 1.0 M solution in THF).

-

Reaction: Allow the reaction mixture to stir at 0 °C and then warm to room temperature. Monitor the reaction's progress by TLC until the starting aldehyde is consumed.

-

Quenching: Upon completion, the reaction is quenched by the addition of 1 M HCl.

-

Extraction: The mixture is extracted with ethyl acetate (3 x 20 mL).

-

Washing & Drying: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product (a silylated intermediate) is purified by column chromatography.

-

Deprotection: The purified TMS-protected alcohol is dissolved in THF, and 1 M HCl is added. The mixture is stirred at room temperature for 1-2 hours to yield the final trifluoromethylated alcohol.[14][16]

Conclusion

The trifluoromethyl group exerts a powerful electron-withdrawing effect on the benzaldehyde ring, primarily through induction. This effect significantly increases the electrophilicity of the carbonyl carbon, leading to enhanced reactivity in nucleophilic addition reactions. This property is quantitatively confirmed by Hammett constants and spectroscopic analysis. The unique characteristics imparted by the -CF₃ group make trifluoromethyl-substituted benzaldehydes highly valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, where precise control over electronic properties can lead to improved performance and novel functionalities.[1][17]

References

- 1. nbinno.com [nbinno.com]

- 2. scispace.com [scispace.com]

- 3. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-(Trifluoromethyl)benzaldehyde | 454-89-7 | Benchchem [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Hammett equation - Wikipedia [en.wikipedia.org]

- 8. Hammett Sigma Constants* [wiredchemist.com]

- 9. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]

- 10. 3-(Trifluoromethyl)benzaldehyde | C8H5F3O | CID 67990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 3-(Trifluoromethyl)benzaldehyde(454-89-7) 1H NMR spectrum [chemicalbook.com]

- 12. This compound | C8H5F3O | CID 67996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 4-Trifluoromethylbenzaldehyde - Wikipedia [en.wikipedia.org]

- 14. benchchem.com [benchchem.com]

- 15. 2-(Trifluoromethyl)benzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Chemical Stability and Reactivity of 4-(Trifluoromethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Trifluoromethyl)benzaldehyde is a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its chemical behavior is dominated by the powerful electron-withdrawing nature of the trifluoromethyl group, which significantly enhances the reactivity of the aldehyde functional group. This guide provides a comprehensive overview of the chemical stability and reactivity of this compound, supported by quantitative data, detailed experimental protocols, and workflow visualizations to aid researchers in its effective application.

Chemical Stability

While this compound is considered stable under normal conditions, its reactivity necessitates specific storage and handling protocols to prevent degradation.[3] The aldehyde functionality is susceptible to oxidation, and the compound is noted to be sensitive to air and heat.[4]

Storage and Handling Recommendations

To ensure the integrity of this compound, the following storage conditions are recommended:

-

Temperature: Refrigerate at 0-10°C.

-

Atmosphere: Store under an inert gas, such as argon or nitrogen.

-

Container: Keep in a tightly sealed, original container in a dry, well-ventilated place.[3]

-

Incompatibilities: Avoid contact with oxidizing agents, reducing agents, and incompatible materials that could catalyze decomposition.[3]

Qualitative Stability Data

| Parameter | Observation | Recommended Precautions |

| Air Sensitivity | Susceptible to oxidation. | Handle and store under an inert atmosphere. |

| Light Sensitivity | Aromatic aldehydes can be light-sensitive. | Store in opaque or amber containers, protected from light. |

| Thermal Stability | Heat-sensitive; heating may cause decomposition.[3] | Avoid exposure to high temperatures. Store under refrigerated conditions. |

| Moisture Sensitivity | While not explicitly stated, aldehydes can be sensitive to moisture. | Store in a dry environment with tightly sealed containers. |

| pH Sensitivity | Stable in neutral conditions. Reactivity is pH-dependent in certain reactions. | Use appropriate buffering systems in reactions as needed. |

| Polymerization | Hazardous polymerization is not expected to occur.[3] | Not a primary concern under recommended storage conditions. |

Chemical Reactivity

The trifluoromethyl group at the para-position of the benzene (B151609) ring makes the carbonyl carbon of this compound highly electrophilic. This enhanced electrophilicity makes it an excellent substrate for a variety of nucleophilic addition reactions.[1][2]

Comparative Reactivity in Key Organic Reactions

The electron-withdrawing nature of the trifluoromethyl group accelerates reactions involving nucleophilic attack on the carbonyl carbon. The following table presents a comparison of the relative reactivity of this compound with other substituted benzaldehydes in common organic reactions.

| Reaction Type | Substituent (para-) | Relative Rate Constant (k/k_H) |

| Wittig Reaction | -NO₂ | 14.7 |

| -CF₃ | Data not available, but expected to be significantly > 1 | |

| -Cl | 2.75 | |

| -H | 1.00 | |

| -CH₃ | 0.45 | |

| Oxidation with Pyridinium Bromochromate | -NO₂ | 1.62 |

| -CF₃ | Data not available, but expected to be > 1 | |

| -Cl | 0.55 | |

| -H | 1.00 | |

| -CH₃ | 2.51 | |

| -OCH₃ | 6.31 |

Note: The table is a composite from various sources comparing substituted benzaldehydes. While a specific relative rate constant for the -CF₃ group was not found in the searched literature, its strong electron-withdrawing nature suggests a significant rate enhancement in nucleophilic additions like the Wittig reaction.

Key Reactions and Experimental Protocols

This compound is a versatile reagent in a number of important organic transformations.

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes and ketones. Due to its enhanced electrophilicity, this compound is an excellent substrate for this reaction.

Experimental Protocol:

-

Materials:

-

This compound

-

Benzyltriphenylphosphonium (B107652) chloride (or other suitable phosphonium (B103445) salt)

-

Strong base (e.g., n-butyllithium, sodium hydride, or 50% aqueous sodium hydroxide)

-

Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM))

-

Reaction vessel (round-bottom flask with a magnetic stir bar)

-

-

Procedure (using NaOH in DCM):

-

To a round-bottom flask, add benzyltriphenylphosphonium chloride (1.2 equivalents) and this compound (1.0 equivalent).

-

Add dichloromethane and stir the mixture vigorously to dissolve the solids.

-

Slowly add 50% aqueous NaOH solution (5-10 equivalents) dropwise to the rapidly stirred reaction mixture.

-

Continue stirring vigorously at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a separatory funnel.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

-

Purify the crude product by recrystallization or flash column chromatography.

-

Workflow Diagram:

Caption: Workflow for the Wittig reaction of this compound.

The Claisen-Schmidt condensation is a variation of the aldol (B89426) condensation where an aldehyde reacts with a ketone in the presence of a base to form an α,β-unsaturated ketone.

Experimental Protocol:

-

Materials:

-

This compound

-

Acetophenone (B1666503) (or other suitable ketone)

-

Sodium hydroxide (B78521) (NaOH)

-

Ethanol (95%)

-

Reaction vessel (Erlenmeyer flask or round-bottom flask)

-

-

Procedure:

-

In a flask, dissolve this compound (1 equivalent) and acetophenone (1 equivalent) in 95% ethanol.

-

While stirring, slowly add an aqueous solution of NaOH.

-

Continue stirring at room temperature. The reaction progress can be monitored by the formation of a precipitate.

-

After the reaction is complete, cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure α,β-unsaturated ketone.

-

Workflow Diagram:

Caption: Workflow for the Aldol Condensation of this compound.

Reductive amination is a method to convert aldehydes into amines. This two-step, one-pot reaction involves the formation of an imine followed by its reduction.

Experimental Protocol:

-

Materials:

-

This compound

-

Primary or secondary amine

-

Reducing agent (e.g., sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN))

-

Solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (B1671644) (DCE), methanol (B129727) (for NaBH₃CN))

-

Weak acid catalyst (optional, e.g., acetic acid)

-

-

Procedure (using NaBH(OAc)₃):

-

Dissolve this compound (1 equivalent) and the amine (1-1.2 equivalents) in an anhydrous solvent like DCM or DCE.

-

If the amine is an amine salt, add a non-nucleophilic base (e.g., triethylamine) to liberate the free amine.

-

Add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the stirred solution.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., DCM).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography if necessary.

-

Workflow Diagram:

Caption: Workflow for the Reductive Amination of this compound.

Role in Drug Development

The trifluoromethyl group is a highly valued substituent in medicinal chemistry due to its ability to modulate a molecule's physicochemical and biological properties. The incorporation of a -CF₃ group can enhance:

-

Metabolic Stability: The strong carbon-fluorine bonds are resistant to metabolic degradation, increasing the half-life of a drug.

-

Lipophilicity: The -CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

-

Binding Affinity: The electronic properties of the -CF₃ group can lead to stronger interactions with biological targets.

This compound serves as a key building block for introducing the trifluoromethylphenyl moiety into drug candidates.[5] While there is limited evidence of this compound itself having direct biological activity in signaling pathways, its derivatives are found in a range of pharmaceuticals. For instance, it is a reactant in the preparation of N,N''-(Arylmethylene)bisamides which have shown cytotoxic activity against cancer cells.[6]

Safety and Toxicology

This compound is classified as a hazardous substance and requires careful handling.[3]

-

Hazards: It is harmful if swallowed and causes skin and serious eye irritation.[7] It may also cause respiratory irritation.[3]

-

Toxicological Information: While no significant acute toxicological data has been identified in the literature, benzaldehydes, in general, can have toxic and genotoxic effects at certain concentrations.[8] Animal experiments suggest that ingestion of large amounts may be harmful.[3]

It is imperative to consult the material safety data sheet (MSDS) before handling this compound and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a highly reactive and versatile chemical intermediate with significant applications in organic synthesis, particularly in the fields of pharmaceutical and agrochemical development. Its enhanced electrophilicity, a direct result of the trifluoromethyl substituent, makes it an ideal substrate for a range of nucleophilic addition reactions. While its reactivity demands careful handling and storage to ensure stability, a thorough understanding of its chemical properties allows for its effective use in the synthesis of complex and valuable molecules. The provided protocols and workflows serve as a practical guide for researchers utilizing this important building block.

References

- 1. 4-(三氟甲基)苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. nbinno.com [nbinno.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. This compound | 455-19-6 | TCI AMERICA [tcichemicals.com]

- 5. Shelf Life and Stability Testing Services - Eurofins USA [eurofinsus.com]

- 6. This compound | 455-19-6 [chemicalbook.com]

- 7. This compound | C8H5F3O | CID 67996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Assessment of cytotoxic and apoptotic effects of benzaldehyde using different assays - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Industrial Synthesis of 4-(Trifluoromethyl)benzaldehyde

Introduction

Core Synthetic Routes

The industrial production of this compound is accomplished through several synthetic strategies. The selection of a specific route is often dictated by factors including the cost and availability of starting materials, scalability, desired product purity, and environmental considerations. The most prominent and industrially viable methods are:

-

Oxidation of 4-(Trifluoromethyl)benzyl Alcohol

-

Hydrolysis of 4-(Trifluoromethyl)benzal Chloride

-

Hydrogenation of 4-(Trifluoromethyl)benzoyl Chloride

-

Reduction of 4-(Trifluoromethyl)benzonitrile

-

Grignard-based Formylation of 4-Bromobenzotrifluoride

This guide will provide a detailed examination of each of these synthetic pathways.

Oxidation of 4-(Trifluoromethyl)benzyl Alcohol

References

The Unnatural Landscape: A Technical Guide to Trifluoromethylated Benzaldehydes and Their Significance in the Absence of Natural Occurrence

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trifluoromethylated benzaldehydes are a class of synthetic aromatic compounds that have garnered significant attention in medicinal chemistry and materials science. The introduction of a trifluoromethyl (-CF3) group onto the benzaldehyde (B42025) scaffold dramatically alters its physicochemical properties, rendering it a valuable building block for the synthesis of pharmaceuticals and agrochemicals. Despite extensive research into naturally occurring organofluorine compounds, there is currently no scientific evidence to suggest that trifluoromethylated benzaldehydes are produced through biological processes in any organism. This technical guide will explore the synthetic nature of these compounds, their chemical properties, and their wide-ranging applications, while also briefly touching upon the known landscape of naturally occurring organofluorine molecules to provide a clear distinction.

Introduction: The Synthetic Origin of Trifluoromethylated Benzaldehydes

Trifluoromethylated benzaldehydes, such as 2-(trifluoromethyl)benzaldehyde (B1295035), 3-(trifluoromethyl)benzaldehyde, and 4-(trifluoromethyl)benzaldehyde, are aromatic aldehydes distinguished by the presence of a trifluoromethyl substituent on the benzene (B151609) ring.[1][2][3] This functional group imparts unique electronic and steric properties to the molecule. The strong electron-withdrawing nature of the -CF3 group enhances the electrophilicity of the aldehyde's carbonyl carbon, making it more reactive towards nucleophiles.[4] Furthermore, the trifluoromethyl group increases the lipophilicity and metabolic stability of molecules into which it is incorporated, properties that are highly desirable in drug design.[4][5]

While nature has evolved pathways to incorporate single fluorine atoms into molecules, as seen in compounds like fluoroacetate, the biosynthesis of a trifluoromethyl group is a far more complex and energetically demanding process that has not been observed in any natural system.[6] The handful of known naturally occurring organofluorine compounds are biosynthesized from fluoride (B91410) ions, but none possess the trifluoromethyl moiety attached to a benzaldehyde core.[7] Therefore, trifluoromethylated benzaldehydes are considered exclusively xenobiotic, or man-made, compounds.

Physicochemical Properties and Data

The position of the trifluoromethyl group on the benzaldehyde ring influences its physical and chemical properties. The following table summarizes key quantitative data for the three common isomers of trifluoromethylbenzaldehyde.

| Property | 2-(Trifluoromethyl)benzaldehyde | 3-(Trifluoromethyl)benzaldehyde | This compound |

| CAS Number | 447-61-0[3] | 454-89-7[2] | 455-19-6[1] |

| Molecular Formula | C8H5F3O[3] | C8H5F3O[2] | C8H5F3O[1] |

| Molar Mass | 174.12 g/mol [8] | 174.12 g/mol [2] | 174.12 g/mol [1] |

| Density | 1.32 g/mL at 25 °C[3] | 1.301 g/mL at 25 °C | 1.275 g/mL at 25 °C[1] |

| Boiling Point | 83-86 °C/30 mmHg | 66-67 °C/13 mmHg | 64 °C/12 torr[1] |

| Refractive Index | n20/D 1.466[3] | n20/D 1.465 | n20/D 1.463[1] |

Synthetic Methodologies: An Overview of Key Experimental Protocols

The absence of natural sources necessitates the chemical synthesis of trifluoromethylated benzaldehydes. Various methods have been developed, primarily involving the oxidation of the corresponding trifluoromethyl toluenes or the hydrolysis of di- or tri-halogenated precursors.

General Protocol for the Hydrolysis of Dichloromethyl Precursors

A common synthetic route involves the hydrolysis of a 2-(trifluoromethyl)dichlorotoluene derivative. This method is often performed under pressure and at elevated temperatures.

Experimental Protocol:

-

Reaction Setup: A mixture of o-trifluoromethyl toluene (B28343) dichloride, a C1-C4 linear chain saturated monobasic fatty acid (e.g., acetic acid), and an alkali metal salt of a C1-C4 linear chain saturated monobasic fatty acid (e.g., sodium acetate) is charged into an autoclave.[9]

-

Hydrolysis: Water is added to the mixture.[9]

-

Reaction Conditions: The autoclave is sealed and heated to a temperature between 150-190 °C, with the pressure maintained between 0.3-0.78 MPa.[9]

-

Workup: After the reaction is complete, the mixture is cooled. The product, 2-(trifluoromethyl)benzaldehyde, is then isolated through extraction and purified by vacuum distillation.[9]

Logical Workflow for Synthesis

The following diagram illustrates a generalized logical workflow for the synthesis of trifluoromethylated benzaldehydes from common starting materials.

Caption: Synthetic routes to trifluoromethylated benzaldehydes.

Applications in Drug Development and Agrochemicals

The unique properties conferred by the trifluoromethyl group make these benzaldehydes highly valuable precursors in the synthesis of a wide range of biologically active molecules.

-

Pharmaceuticals: They serve as key intermediates in the synthesis of various drugs, including anti-inflammatory agents, central nervous system drugs, and anticancer agents.[10][11] The presence of the -CF3 group can enhance drug efficacy by increasing metabolic stability and improving binding affinity to target proteins.[5]

-

Agrochemicals: In the agrochemical industry, trifluoromethylated benzaldehydes are used to produce herbicides, insecticides, and fungicides.[10] The trifluoromethyl group can increase the potency and selectivity of these compounds.

The Contrast with Naturally Occurring Organofluorines

To underscore the synthetic nature of trifluoromethylated benzaldehydes, it is useful to briefly consider the known landscape of naturally occurring organofluorine compounds.

-

Fluoroacetate: This is the most well-known and widely distributed natural organofluorine, found in various plant species as a defense mechanism.[6]

-

Other Simple Fluorinated Molecules: A limited number of other simple fluorinated compounds, such as fluorooleic acid and fluoroacetone, have been isolated from natural sources.[6]

-

Fluorinated Nucleosides: Nucleocidin, an antibiotic produced by Streptomyces calvus, contains a fluorine atom attached to the sugar moiety.

The biosynthetic pathways for these compounds involve a "fluorinase" enzyme that catalyzes the formation of a carbon-fluorine bond from fluoride ions.[7] The complexity of introducing three fluorine atoms onto a single carbon, as in a trifluoromethyl group, has not been observed to be overcome by natural enzymatic machinery.

Conclusion

Trifluoromethylated benzaldehydes are a testament to the power of synthetic chemistry to create novel molecular scaffolds with significant practical applications. While the natural world has selectively evolved to incorporate single fluorine atoms into a small number of molecules, the trifluoromethyl group remains firmly in the domain of human synthesis. For researchers and professionals in drug development and materials science, a thorough understanding of the synthesis, properties, and applications of these "unnatural" yet highly valuable compounds is essential for continued innovation. Their absence in nature underscores the unique chemical space that can be explored through laboratory synthesis.

References

- 1. 4-Trifluoromethylbenzaldehyde - Wikipedia [en.wikipedia.org]

- 2. 3-(Trifluoromethyl)benzaldehyde | C8H5F3O | CID 67990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(三氟甲基)苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 3-(Trifluoromethyl)benzaldehyde | 454-89-7 | Benchchem [benchchem.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organofluorine chemistry - Wikipedia [en.wikipedia.org]

- 7. Biochemistry: biosynthesis of an organofluorine molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | C8H5F3O | CID 67996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CN102516047A - Preparation methods of 2-(trifluoromethyl)benzaldehyde and intermediate thereof - Google Patents [patents.google.com]

- 10. nbinno.com [nbinno.com]

- 11. chemimpex.com [chemimpex.com]

Methodological & Application

Synthesis of chalcones using 4-(Trifluoromethyl)benzaldehyde and substituted acetophenones

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of chalcones derived from 4-(trifluoromethyl)benzaldehyde and various substituted acetophenones. The resulting trifluoromethylated chalcones are of significant interest in drug discovery due to their diverse biological activities, including antimicrobial and anticancer properties.[1][2][3][4]

Introduction

Chalcones are a class of organic compounds characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. They serve as precursors in the biosynthesis of flavonoids and are known for a wide range of pharmacological activities.[3][5] The incorporation of a trifluoromethyl (CF3) group into the chalcone (B49325) scaffold can significantly enhance its biological efficacy and pharmacokinetic properties due to the high electronegativity and lipophilicity of fluorine.[2][6] This document outlines the synthesis of such compounds via the Claisen-Schmidt condensation, a reliable and straightforward method for chalcone synthesis.[7][8][9]

Synthesis Overview

The synthesis of chalcones from this compound and substituted acetophenones is typically achieved through a base-catalyzed Claisen-Schmidt condensation.[7][8][9] In this reaction, an enolate is formed from the acetophenone (B1666503) in the presence of a base, which then acts as a nucleophile, attacking the carbonyl carbon of the this compound. Subsequent dehydration of the resulting β-hydroxy ketone yields the chalcone.[8]

Data Presentation

The following tables summarize the reaction conditions and yields for the synthesis of various chalcones from this compound and substituted acetophenones, based on reported literature.

Table 1: Synthesis of Chalcones via Claisen-Schmidt Condensation

| Entry | Substituted Acetophenone | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |

| 1 | 4'-Trifluoromethyl Acetophenone | 40% KOH | Ethanol (B145695) | 6-12 | >70% | [1] |

| 2 | 2',4',6'-Trimethoxy Acetophenone | LiOH | THF:Water | Not Specified | High | [6] |

| 3 | 4'-Hydroxy Acetophenone | NaOH (60%) | Ethanol | 24 (reflux) | 50-74% | [5] |

| 4 | 4'-Methyl Acetophenone | NaOH (solid) | Solvent-free | 0.08 | 96-98% | [10] |

| 5 | 4'-Methoxy Acetophenone | Methanolic KOH | Methanol | 2 | Moderate | [11] |

Table 2: Spectroscopic Data for a Representative Trifluoromethylated Chalcone

Compound: (E)-1-(4-methoxyphenyl)-3-(4-(trifluoromethyl)phenyl)prop-2-en-1-one

| Spectroscopic Technique | Observed Data | Reference |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.15–8.05 (m, 4H), 7.93 (s, 1H), 7.92 (d, J = 7.2 Hz, 1H), 7.66 (d, J = 16.0 Hz, 1H), 7.61 (m, 1H), 7.56–7.49 (m, 3H), 7.44 (dd, J =7.2, 7.2 Hz, 1H) | [2] |

| ¹³C NMR (CDCl₃, 150 MHz) | δ 190.4, 140.6, 138.2, 137.3, 136.4, 132.8, 132.3, 128.7, 128.7, 128.5, 125.2, 125.1, 123.1, 122.4, 122.2 | [2] |

| IR (neat, cm⁻¹) | 3091, 3055, 1653, 1586, 1575, 1495, 1367, 1202, 1010, 971, 780, 729, 690 | [2] |

| UV-Vis (DMF, nm) | λmax around 350-390 (n-π) and 260-290 (π-π) | [12] |

Experimental Protocols

General Protocol for the Synthesis of Chalcones via Claisen-Schmidt Condensation

This protocol is a generalized procedure based on common practices for the Claisen-Schmidt condensation.[5][11][13]

Materials:

-

Substituted acetophenone (1.0 eq)

-

This compound (1.0 eq)

-

Ethanol (or Methanol)

-

Aqueous solution of Sodium Hydroxide (e.g., 10-60%) or Potassium Hydroxide

-

Stirring apparatus (magnetic stirrer)

-

Ice bath

-

Filtration apparatus (Büchner funnel)

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

Dissolution of Reactants: In a round-bottom flask, dissolve the substituted acetophenone (1.0 eq) and this compound (1.0 eq) in a minimal amount of ethanol with stirring.

-

Base Addition: Cool the mixture in an ice bath. Slowly add the aqueous solution of NaOH or KOH dropwise to the stirred mixture.

-

Reaction: Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[11] Reaction times can vary from a few hours to overnight.[1][5] A precipitate may form during the reaction.[13]

-

Isolation of Crude Product: Once the reaction is complete, pour the reaction mixture into cold water and acidify with dilute HCl to neutralize the excess base.[11] The crude chalcone will precipitate out of the solution.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with cold water to remove any inorganic impurities.[13]

-

Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure chalcone.[13]

-

Characterization: Dry the purified crystals and characterize them using appropriate spectroscopic methods (¹H NMR, ¹³C NMR, IR) and determine the melting point.

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of trifluoromethylated chalcones and the underlying reaction mechanism.

Caption: Experimental workflow for the synthesis and purification of trifluoromethylated chalcones.

Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.

References

- 1. mdpi.com [mdpi.com]

- 2. α-Trifluoromethyl Chalcones as Potent Anticancer Agents for Androgen Receptor-Independent Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antiviral and antimicrobial applications of chalcones and their derivatives: From nature to greener synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel α-Trifluoromethyl Chalcone Exerts Antitumor Effects Against Prostate Cancer Cells | Anticancer Research [ar.iiarjournals.org]

- 5. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. acgpubs.org [acgpubs.org]

- 7. researchgate.net [researchgate.net]

- 8. Claisen Schimdt Reaction (Mixed Aldol Condensation) | PraxiLabs [praxilabs.com]

- 9. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 10. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pharmascholars.com [pharmascholars.com]